molecular formula C25H21F3N6O3S B612209 PLX8394 CAS No. 1393466-87-9

PLX8394

Cat. No.: B612209
CAS No.: 1393466-87-9
M. Wt: 542.5 g/mol
InChI Key: YYACLQUDUDXAPA-MRXNPFEDSA-N
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Biochemical Analysis

Biochemical Properties

PLX8394 plays a crucial role in biochemical reactions by selectively inhibiting BRAF proteins. Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the RAF/MEK/ERK pathway in cells with stimulated RAS signaling. It blocks signaling from both monomeric BRAF V600 and dimeric BRAF non-V600 mutations . This selective inhibition helps prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation . By inhibiting the BRAF protein, this compound disrupts the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations . Additionally, this compound has been shown to decrease the levels of RAS-dependent BRAF dimers and RAS-independent BRAF dimers, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of BRAF proteins. This compound disrupts BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers or ARAF-containing dimers . This selective inhibition prevents the activation of the RAF/MEK/ERK signaling pathway, which is essential for cancer cell proliferation and survival. By targeting both monomeric BRAF V600 and dimeric BRAF non-V600 mutations, this compound effectively inhibits ERK signaling in tumors driven by these mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound retains its inhibitory effects on the RAF/MEK/ERK signaling pathway over extended periods . The stability and degradation of this compound have been evaluated, and it has been found to maintain its activity without significant degradation . Long-term effects on cellular function have also been observed, with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in both BRAF V600E and certain non-V600E lung adenocarcinoma models, in vitro and in vivo . Higher doses of this compound have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is important to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit the RAF/MEK/ERK signaling pathway by blocking the activity of BRAF proteins . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells . The precise metabolic pathways and interactions of this compound are still being investigated to fully understand its effects on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally available compound, which allows for systemic distribution after administration . This compound has been shown to penetrate the central nervous system (CNS) and achieve clinically relevant concentrations in brain tumors . The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific compartments within cells, including the cytoplasm and nucleus . This localization is essential for its ability to inhibit the RAF/MEK/ERK signaling pathway and exert its anti-cancer effects. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being investigated to fully understand its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PLX8394 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions and selective functional group transformations .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PLX8394 primarily undergoes metabolic reactions in the body, including oxidation and reduction. It is designed to be stable under physiological conditions and selectively inhibit the BRAF protein without undergoing significant chemical transformations .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include palladium catalysts, organic solvents, and various protecting groups to ensure selective reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .

Major Products: The major product of the synthesis of this compound is the final active pharmaceutical ingredient (API), which is then formulated into an oral dosage form for clinical use .

Properties

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393466-87-9
Record name PLX-8394
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLX8394
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plixorafenib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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